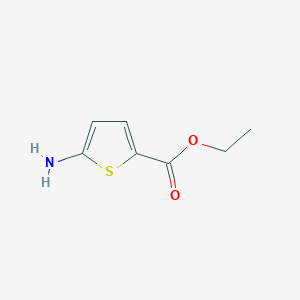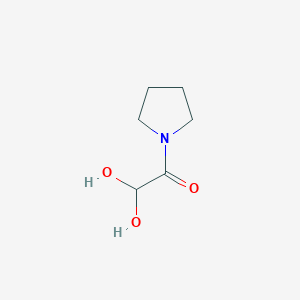
Ethyl 5-aminothiophene-2-carboxylate
Übersicht
Beschreibung
Ethyl 5-aminothiophene-2-carboxylate is a chemical compound with the molecular formula C7H9NO2S . It has a molecular weight of 171.22 . This compound is used in various fields such as organic synthesis, medicine, dyes, and pesticides .
Synthesis Analysis
The synthesis of thiophene derivatives like Ethyl 5-aminothiophene-2-carboxylate often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of Ethyl 5-aminothiophene-2-carboxylate consists of a five-membered thiophene ring with an ethyl carboxylate and an amino group attached . The exact arrangement of these groups in the molecule can be determined through techniques like X-ray diffraction .Chemical Reactions Analysis
Thiophene derivatives, including Ethyl 5-aminothiophene-2-carboxylate, can undergo a variety of chemical reactions. These reactions often involve the functional groups attached to the thiophene ring . For example, the amino group can participate in reactions with electrophiles, while the carboxylate group can undergo reactions typical of esters .Physical And Chemical Properties Analysis
Ethyl 5-aminothiophene-2-carboxylate is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility can be determined through experimental methods.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Thiophene-based analogs, such as Ethyl 5-aminothiophene-2-carboxylate, have been the focus of many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . The presence of sulfur in the thiophene ring contributes to their effectiveness in this application .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . The unique electronic properties of thiophene make it a valuable component in the design of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of Organic Field-Effect Transistors (OFETs) . The thiophene ring system can help improve the charge transport properties of these devices .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . The incorporation of thiophene into the molecular structure of OLED materials can enhance their light-emitting properties .
Pharmaceutical Products
Methyl-3-aminothiophene-2-carboxylate, a compound similar to Ethyl 5-aminothiophene-2-carboxylate, is a significantly important intermediate in pharmaceutical products such as anti-hypertensives, antitumors, anti-HIV-1 integrase, human cytomegalovirus inhibitors, hepatitis C virus inhibitors, Xa factor inhibitors, antineoplastic PAK4 activase inhibitors, phosphatidylinositol 3-kinase PI3K inhibitors, and antithrombotic activity drugs .
Agrochemical Products
Methyl-3-aminothiophene-2-carboxylate is also a key starting material in agrochemical products, providing herbicidal protection through thiafulone or the sulfonylurea herbicide .
Organic Chemical Synthesis Intermediate
Ethyl 2-aminothiophene-3-carboxylate, another compound similar to Ethyl 5-aminothiophene-2-carboxylate, is used as an organic chemical synthesis intermediate . This highlights the potential of Ethyl 5-aminothiophene-2-carboxylate in similar applications.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Ethyl 5-aminothiophene-2-carboxylate is a thiophene derivative . Thiophene derivatives are known to have a variety of biological effects and are used in medicinal chemistry . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound has a Log Po/w (iLOGP) of 1.87, indicating a balance between hydrophilicity and lipophilicity, which can influence absorption and distribution .
Result of Action
Thiophene derivatives are known to have a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Eigenschaften
IUPAC Name |
ethyl 5-aminothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYICWNHUBQXAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-aminothiophene-2-carboxylate | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2786010.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone](/img/structure/B2786013.png)



![5-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-isopropylbenzyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2786022.png)


![7-chloro-3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2786026.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2786027.png)


